N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Description
N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azepane ring, a phenyl group, and a glycinamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
Molecular Formula |
C24H31N3O6S |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
N-[2-(azepane-1-carbonyl)phenyl]-2-(2,5-dimethoxy-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C24H31N3O6S/c1-32-18-12-13-22(33-2)21(16-18)27(34(3,30)31)17-23(28)25-20-11-7-6-10-19(20)24(29)26-14-8-4-5-9-15-26/h6-7,10-13,16H,4-5,8-9,14-15,17H2,1-3H3,(H,25,28) |
InChI Key |
FENDDTBONXDYHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC=CC=C2C(=O)N3CCCCCC3)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, including the formation of the azepane ring, the introduction of the phenyl group, and the attachment of the glycinamide moiety. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and protective groups (e.g., tert-butyloxycarbonyl, benzyl). Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Scientific Research Applications
N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit enzyme activity, block receptor binding, or interfere with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- N-[2-(azepan-1-ylcarbonyl)phenyl]-2-hydroxynicotinamide
- N-[2-(azepan-1-ylcarbonyl)phenyl]-2-fluorobenzamide
Uniqueness
N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to its specific combination of functional groups and structural features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
